Superior Anticancer Potency of a 1-Carbothioamide Hybrid over a Clinical Comparator
A thiourea-azetidine hybrid built on the azetidine-1-carbothioamide scaffold, compound 3B (3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide), demonstrated significantly greater potency than the standard chemotherapeutic Doxorubicin. In the A431 skin cancer cell line, its EC50 was 0.03 µM compared to Doxorubicin's 5.0 µM, an over 160-fold increase in potency. A similar trend was observed in other cell lines, confirming the core scaffold's capability for high-efficacy derivatization [1][2].
| Evidence Dimension | In vitro antiproliferative potency (EC50) |
|---|---|
| Target Compound Data | Azetidine-1-carbothioamide derivative 3B: EC50 = 0.03 µM (A431), 0.03 µM (786-O), 0.25 µM (PC3) |
| Comparator Or Baseline | Doxorubicin: EC50 = 5.0 µM (A431), 1.0 µM (786-O), >100 µM (PC3) |
| Quantified Difference | For A431 cell line, derivative 3B is ~166-fold more potent than Doxorubicin. |
| Conditions | Cell lines: A431 (skin), 786-O (kidney), PC3 (prostate) cancer cell lines. Assay: in vitro cytotoxicity. |
Why This Matters
This demonstrates that the azetidine-1-carbothioamide scaffold can be elaborated into agents with order-of-magnitude potency advantages over a first-line chemotherapy, directly impacting target validation and lead optimization programs.
- [1] Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., Vala, A. G., ... & Battula, S. (2021). Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies. Bioorganic Chemistry, 115, 105206. View Source
- [2] SciBite. (2024, March 18). How to use doxorubicin drug discovery data. Retrieved from https://www.scibite.com/news/doxorubicin-drug-discovery-data/ View Source
